5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid
Overview
Description
5-(1H-1,2,3-Benzotriazol-5-ylformamido)pentanoic acid is a chemical compound with the molecular formula C12H14N4O3 and a molecular weight of 262.26 g/mol . This compound is characterized by the presence of a benzotriazole ring, which is known for its stability and diverse applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid typically involves the reaction of benzotriazole derivatives with appropriate amines and carboxylic acids. One common method includes the following steps:
Formation of Benzotriazole Derivative: Benzotriazole is reacted with a suitable formylating agent to introduce the formamido group.
Amidation Reaction: The formylated benzotriazole is then reacted with pentanoic acid under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3-Benzotriazol-5-ylformamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzotriazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(1H-1,2,3-Benzotriazol-5-ylformamido)pentanoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, enzymes, and other biomolecules, modulating their activity and stability . This interaction is often mediated through coordination bonds or hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar stability and applications in corrosion inhibition and coordination chemistry.
5-(1H-1,2,3-Benzotriazol-1-yl)pentanoic acid: A structural isomer with different substitution patterns on the benzotriazole ring.
Uniqueness
5-(1H-1,2,3-Benzotriazol-5-ylformamido)pentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formamido group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-(2H-benzotriazole-5-carbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-11(18)3-1-2-6-13-12(19)8-4-5-9-10(7-8)15-16-14-9/h4-5,7H,1-3,6H2,(H,13,19)(H,17,18)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVDXPHEPITNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)NCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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